

Ethyl 2-benzylacetatoacetate CAS number 620-79-1 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-benzylacetatoacetate*

Cat. No.: *B018223*

[Get Quote](#)

An In-Depth Technical Guide to **Ethyl 2-benzylacetatoacetate** (CAS 620-79-1)

This guide provides a comprehensive overview of the core properties, synthesis, and synthetic applications of **Ethyl 2-benzylacetatoacetate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

Ethyl 2-benzylacetatoacetate, also known by its IUPAC name ethyl 2-benzyl-3-oxobutanoate, is an organic compound widely utilized as a versatile intermediate in organic synthesis.^{[1][2]} It is recognized for its role in the production of pharmaceuticals, fragrances, and as a flavoring agent.^{[2][3]}

Table 1: Physicochemical Properties of **Ethyl 2-benzylacetatoacetate**

Property	Value	Source(s)
CAS Number	620-79-1	[1] [4]
Molecular Formula	C ₁₃ H ₁₆ O ₃	[1] [4]
Molecular Weight	220.26 g/mol	[1]
Appearance	Colorless to light yellow oily liquid with a balsamic, floral-fruity odor.	[1]
Boiling Point	275-276 °C at 760 mmHg	[1] [3] [5]
Density	1.033 - 1.037 g/mL at 25 °C	[1] [3]
Refractive Index (n ²⁰ /D)	1.498 - 1.502	[1]
Solubility	Insoluble in water; soluble in organic solvents and oils.	[1]
Flash Point	>110 °C (>230 °F)	[3]
LogP (Octanol/Water)	2.52	[1] [3]
pKa (Predicted)	11.41 ± 0.46	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Ethyl 2-benzylacetacetate**.

Table 2: Summary of Spectroscopic Data

Spectrum	Key Features	Source(s)
¹ H NMR	Data available, typical signals include those for ethyl ester, acetyl, benzylic, and aromatic protons.	[1]
¹³ C NMR	Data available, shows characteristic peaks for ester carbonyl, ketone carbonyl, aromatic carbons, and aliphatic carbons.	[1]
IR Spectroscopy	Strong C=O stretching bands for the ketone and ester groups (typically in the 1715-1750 cm ⁻¹ region), C-O stretching bands (1000-1300 cm ⁻¹), and bands for the aromatic ring.	[1][6][7][8]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z 220. Key fragment ions observed at m/z 131 and 43.	[1][9]

Safety and Handling

Proper handling of **Ethyl 2-benzylacetacetate** is essential in a laboratory setting. It is classified as an irritant.

Table 3: GHS Hazard Information

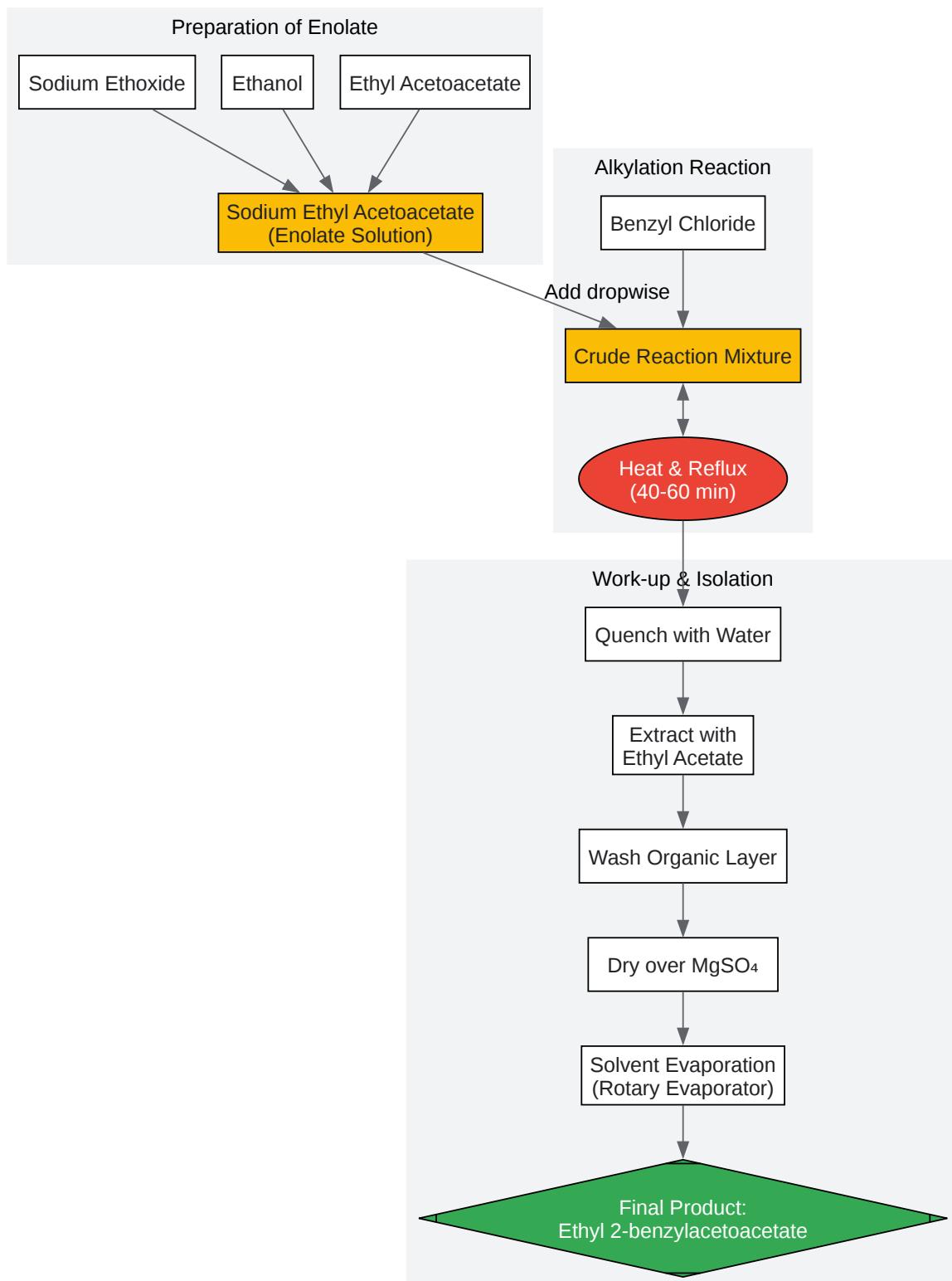
Hazard Class	Hazard Statement	GHS Pictogram	Precautionary Statements
Skin Corrosion/Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)	P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	GHS07 (Exclamation Mark)	P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)	P261, P271, P304+P340, P312, P403+P233, P405, P501

Experimental Protocols

Synthesis of Ethyl 2-benzylacetacetate

The most common laboratory synthesis involves the alkylation of an ethyl acetoacetate enolate with benzyl chloride.

Reaction: Ethyl acetoacetate + Sodium ethoxide → Sodium ethyl acetoacetate (enolate)

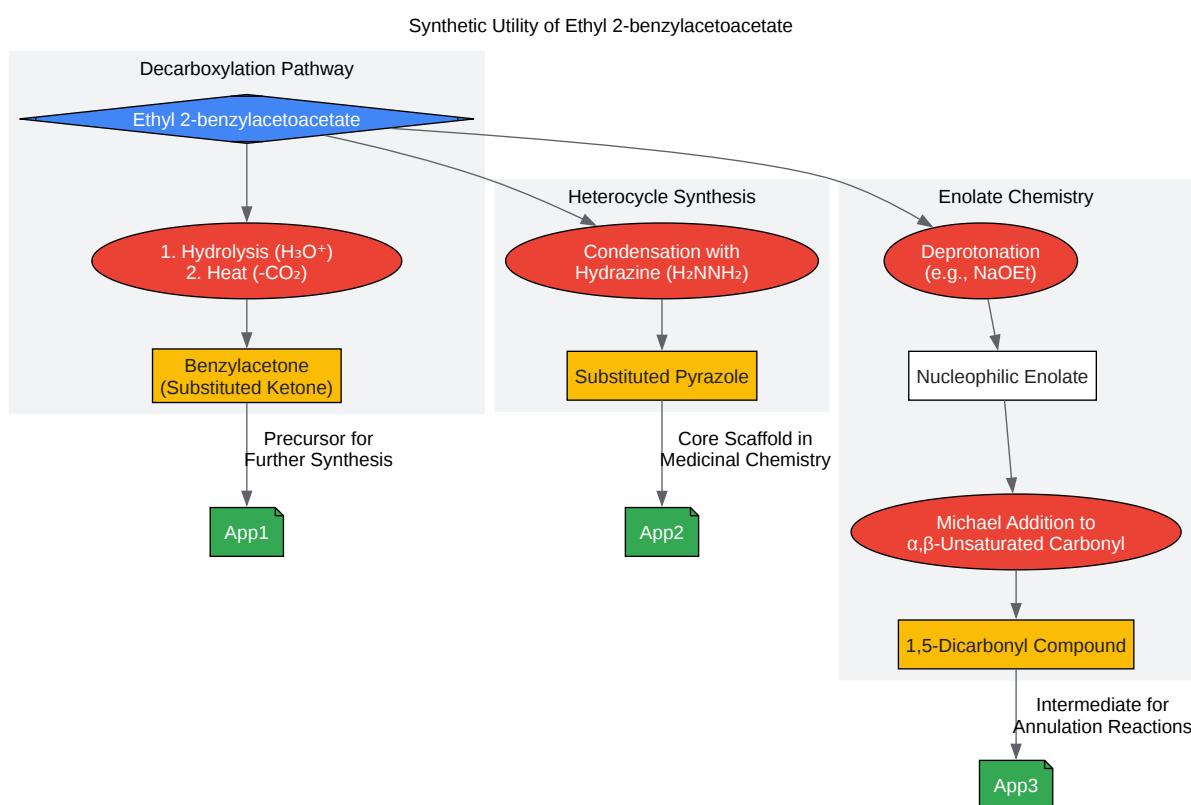

Sodium ethyl acetoacetate + Benzyl chloride → **Ethyl 2-benzylacetacetate** + Sodium chloride

Detailed Methodology:

- Enolate Formation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq.) in absolute ethanol (approx. 7 mL per gram of sodium ethoxide).
- To this stirred solution, add ethyl 3-oxobutanoate (ethyl acetoacetate, 1.0 eq.). Stir the mixture until the solid sodium ethoxide has completely dissolved, indicating the formation of the sodium enolate.

- **Alkylation:** Slowly add benzyl chloride (1.0 eq.) dropwise to the flask through the condenser. An exothermic reaction may be observed.
- **Reflux:** After the addition is complete, heat the reaction mixture to reflux for approximately 40-60 minutes to ensure the reaction goes to completion.
- **Work-up:** Cool the reaction mixture to room temperature and pour it into deionized water (approx. 100 mL).
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (2 x 50 mL).
- **Washing:** Combine the organic extracts and wash them with deionized water (2 x 50 mL) to remove any remaining ethanol and salts.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification (Optional):** The resulting oil can be purified further by vacuum distillation if necessary.

Synthesis Workflow for Ethyl 2-benzylacetoacetate


[Click to download full resolution via product page](#)**Synthesis of Ethyl 2-benzylacetoacetate.**

Applications in Pharmaceutical and Organic Synthesis

Ethyl 2-benzylacetacetate is a valuable building block in organic chemistry due to the presence of multiple functional groups that can be selectively manipulated. Its core structure, a β -keto ester, allows for a wide range of chemical transformations.[10][11]

- **Synthesis of Ketones:** The ester can undergo hydrolysis and decarboxylation (ketonic hydrolysis) under acidic or basic conditions to yield benzylacetone, a simple ketone.
- **Synthesis of Carboxylic Acids:** Saponification followed by acidification can be used to produce the corresponding β -keto acid, which is often unstable but can be used in subsequent steps.
- **Heterocyclic Synthesis:** The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[12][13][14] For example, condensation with hydrazine derivatives yields pyrazoles, while reaction with ureas or amidines can produce pyrimidines.
- **Michael Additions:** The active methylene proton can be removed to form a nucleophilic enolate, which can participate in Michael addition reactions to α,β -unsaturated carbonyl compounds, forming new carbon-carbon bonds.[13]

While it is cited as an intermediate in the synthesis of anticonvulsants and antihistamines, specific, publicly available protocols detailing its use for a named drug are scarce.[2] However, its utility is demonstrated by its ability to generate complex molecular architectures relevant to drug discovery.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl alpha-benzylacetooacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. ETHYL 2-BENZYLACETOACETATE | 620-79-1 [chemicalbook.com]
- 4. Ethyl 2-benzylacetooacetate [webbook.nist.gov]
- 5. Ethyl 2-benzylacetooacetate [webbook.nist.gov]
- 6. Ethyl 2-benzylacetooacetate [webbook.nist.gov]
- 7. Ethyl 2-benzylacetooacetate [webbook.nist.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Ethyl 2-benzylacetooacetate [webbook.nist.gov]
- 10. ETHYL ACETO ACETATE FOR SYNTHESIS | Marine Chemicals, Tank Cleaning Chemicals, Water Chemicals Products, Cooling Water Treatment Chemicals [rx-sol.com]
- 11. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 12. Ethyl Acetoacetate: A Versatile Compound for Biofilm Inhibition and Organic Synthesis_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- To cite this document: BenchChem. [Ethyl 2-benzylacetooacetate CAS number 620-79-1 properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b018223#ethyl-2-benzylacetooacetate-cas-number-620-79-1-properties\]](https://www.benchchem.com/product/b018223#ethyl-2-benzylacetooacetate-cas-number-620-79-1-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com